molecular formula C9H17BrO5 B606390 Bromo-PEG3-Acid CAS No. 782475-35-8

Bromo-PEG3-Acid

Cat. No. B606390
M. Wt: 285.13
InChI Key: OKWHCSUISPMYIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromo-PEG3-Acid is a heterobifunctional, PEGylated crosslinker that features a bromo group at one end and a carboxyl group at the other . The hydrophilic PEG spacer increases solubility in aqueous media . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .


Synthesis Analysis

Bromo-PEG3-Acid is a PEG derivative containing a bromide group and a terminal carboxylic acid . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . It can be used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation .


Molecular Structure Analysis

The molecular formula of Bromo-PEG3-Acid is C9H17BrO5 . The molecular weight is 285.13 g/mol . The InChI string is InChI=1S/C9H17BrO5/c10-2-4-14-6-8-15-7-5-13-3-1-9 (11)12/h1-8H2, (H,11,12) . The canonical SMILES string is C (COCCOCCOCCBr)C (=O)O .


Chemical Reactions Analysis

Bromo-PEG3-Acid contains an azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Physical And Chemical Properties Analysis

Bromo-PEG3-Acid is a liquid . The exact values for odor, boiling point, melting point, flash point, and density are not available . The chemical formula is C9H17BrO5 and the molecular weight is 285.13 g/mol .

Scientific Research Applications

“Bromo-PEG3-Acid” is a PEG derivative containing a bromide group and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . This compound is widely employed in various research applications due to its unique properties . Its solubility in organic solvents makes it invaluable in bioconjugation and biotechnology studies .

One of the known applications of Bromo-PEG3-Acid is its synthetic incorporation into antibody-drug conjugates or proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation . This is a crosslinker with a bromo group on one end and a carboxyl group on the other end . The compound contains three PEG units to help improve solubility .

  • Bioconjugation : Bromo-PEG3-Acid can be used for bioconjugation . Bioconjugation is a chemical strategy that forms a stable covalent link between two molecules, usually a protein or peptide and another molecule like a fluorophore, drug, or polymer . The bromide group is a good leaving group for nucleophilic substitution reactions, and the terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .

  • Building Block for Synthesis : Bromo-PEG3-Acid can serve as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules . This can be particularly useful in chemical biology and medicinal chemistry that require ligation .

  • Development of PROTAC Molecules : Similar to its use in antibody-drug conjugates, Bromo-PEG3-Acid can be synthetically incorporated into proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

  • Bioconjugation : Bromo-PEG3-Acid can be used for bioconjugation . Bioconjugation is a chemical strategy that forms a stable covalent link between two molecules, usually a protein or peptide and another molecule like a fluorophore, drug, or polymer . The bromide group is a good leaving group for nucleophilic substitution reactions, and the terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .

  • Building Block for Synthesis : Bromo-PEG3-Acid can serve as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules . This can be particularly useful in chemical biology and medicinal chemistry that require ligation .

  • Development of PROTAC Molecules : Similar to its use in antibody-drug conjugates, Bromo-PEG3-Acid can be synthetically incorporated into proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

properties

IUPAC Name

3-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BrO5/c10-2-4-14-6-8-15-7-5-13-3-1-9(11)12/h1-8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKWHCSUISPMYIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCBr)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromo-PEG3-Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bromo-PEG3-Acid
Reactant of Route 2
Bromo-PEG3-Acid
Reactant of Route 3
Reactant of Route 3
Bromo-PEG3-Acid
Reactant of Route 4
Bromo-PEG3-Acid
Reactant of Route 5
Reactant of Route 5
Bromo-PEG3-Acid
Reactant of Route 6
Reactant of Route 6
Bromo-PEG3-Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.